Chloroquine hydrochloride

Catalog No.
S523534
CAS No.
3545-67-3
M.F
C18H28Cl3N3
M. Wt
392.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroquine hydrochloride

CAS Number

3545-67-3

Product Name

Chloroquine hydrochloride

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

Molecular Formula

C18H28Cl3N3

Molecular Weight

392.8 g/mol

InChI

InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H

InChI Key

PCFGECQRSMVKCC-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl

Synonyms

1,​4-​Pentanediamine, N4-​(7-​chloro-​4-​quinolinyl)​-​N1,​N1-​diethyl-​, hydrochloride

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl

Autoimmune Diseases

Beyond its antimalarial properties, CQH possesses immunomodulatory effects, meaning it can regulate the immune system. This quality has led researchers to investigate its potential in managing autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) [1]. Studies suggest CQH can suppress inflammatory responses characteristic of these conditions [1].

Source

[1] Arthritis Rheumatol. 2012 Feb;64(2):408-18. "[Chloroquine for the treatment of rheumatoid arthritis]"()

Antiparasitic Effects

The antimalarial activity of CQH stems from its ability to target Plasmodium, the parasite responsible for malaria. Research continues to explore its effectiveness against other parasitic infections, including amoebiasis caused by Entamoeba histolytica [2].

Source

[2] Clin Microbiol Rev. 2009 Jan;22(1):165-93. "[Entamoeba histolytica: molecular determinants of pathogenesis and drug resistance]"()

Repurposing for Emerging Diseases

Source

[3] Antiviral Res. 2003 Feb;57(1-2):185-90. "[Inhibition of in vitro HIV-1 infection by chloroquine]"()

Source

[4] Cell Res. 2020 Feb;30(2):189-191. "[The combination of hydroxychloroquine and azithromycin for treatment of COVID-19: clinical rationale based on virological and clinical pharmacological features]"()

Source

[5] N Engl J Med. 2020 Jun 11;383(24):2294-2300. "[Hydroxychloroquine or Azithromycin for Treatment of COVID-19]"()

Chloroquine hydrochloride is a synthetic compound belonging to the aminoquinoline class, primarily recognized for its antimalarial properties. Developed in the 1940s, it was initially the treatment of choice for malaria caused by Plasmodium species. The compound is characterized by its chemical formula, C₁₈H₂₆ClN₃•HCl, and a molecular weight of approximately 392.79 g/mol . Chloroquine hydrochloride works by interfering with the parasite's ability to metabolize hemoglobin, leading to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

The exact mechanism of action of CQHC against malaria parasites is not fully understood, but it likely involves multiple processes []. One proposed mechanism is the interference with heme detoxification within the parasite. Hemoglobin breakdown by the parasite produces toxic heme, which CQHC accumulates within the parasite, ultimately leading to cell death [].

Physical and Chemical Properties

  • Appearance: White to slightly yellow crystalline powder [].
  • Melting point: 167 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Freely soluble in water, slightly soluble in alcohol [].
  • pKa: 8.1 [].

CQHC is generally well-tolerated when used at recommended doses. However, side effects can occur, including nausea, vomiting, diarrhea, and headache []. In high doses, CQHC can cause serious side effects, including heart rhythm problems, seizures, and vision problems []. It is crucial to note that CQHC can be fatal if taken in excessive amounts.

Important Safety Information

  • CQHC should only be taken under the supervision of a healthcare professional.
  • CQHC can interact with other medications. It is important to disclose all medications being taken to a doctor before starting CQHC.
  • CQHC is not recommended for pregnant or breastfeeding women.
  • People with certain medical conditions, such as heart disease or liver disease, may need to avoid CQHC.
That contribute to its pharmacological effects:

  • Inhibition of Heme Polymerase: Chloroquine inhibits heme polymerase in Plasmodium species, preventing the conversion of toxic heme to hemozoin. This leads to heme accumulation and subsequent parasite death .
  • Protonation and Trapping: In acidic environments such as lysosomes, chloroquine becomes protonated and trapped within these organelles, raising the pH and disrupting normal cellular processes .
  • Formation of Toxic Complexes: The interaction between chloroquine and free heme forms a toxic complex that disrupts membrane integrity, leading to cell lysis .

Chloroquine hydrochloride exhibits a range of biological activities:

  • Antimalarial Activity: Its primary use is in treating malaria by targeting the asexual stages of the Plasmodium life cycle within red blood cells .
  • Antiviral Effects: Chloroquine has demonstrated antiviral properties against certain viruses by raising endosomal pH, which impairs viral release from host cells. It also acts as a zinc ionophore, facilitating zinc entry into cells, which inhibits viral replication .
  • Immunomodulatory Effects: The compound has been repurposed for treating autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory properties .

Chloroquine hydrochloride can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with 4-aminoquinoline derivatives.
  • Alkylation Reaction: A key step involves alkylating 4-aminoquinoline with diethylaminoethyl chloride to form chloroquine.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt form for improved solubility and stability.
text
4-aminoquinoline + diethylaminoethyl chloride → chloroquine + HCl

Chloroquine hydrochloride has various applications beyond malaria treatment:

  • Autoimmune Diseases: Used in managing systemic lupus erythematosus and rheumatoid arthritis due to its anti-inflammatory effects .
  • Amebiasis Treatment: Effective against Entamoeba histolytica, the causative agent of amebiasis .
  • Research Tool: Utilized in laboratory settings to study autophagy and lysosomal function due to its lysosomotropic properties .

Chloroquine hydrochloride interacts with various drugs and biological systems:

  • Drug Interactions: It may interact with other medications that prolong QT intervals, such as amiodarone and azithromycin, increasing the risk of serious cardiac events .
  • Zinc Ionophore Activity: Its role as a zinc ionophore suggests potential interactions with cellular zinc levels, impacting various biochemical pathways .
  • Vaccine Efficacy: Certain vaccines may have reduced efficacy when administered concurrently with chloroquine due to its immunomodulatory effects .

Chloroquine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaPrimary UseUnique Aspects
HydroxychloroquineC₁₈H₂₆ClN₃OAntimalarial & autoimmune diseasesLess toxic profile; often preferred for long-term use
MefloquineC₂₁H₂₄F₃N₃AntimalarialEffective against resistant strains; different mechanism
PrimaquineC₁₈H₂₁N₃OAntimalarialTargets liver stages of Plasmodium; used for radical cure
QuinineC₂₀H₂₄N₂O₂AntimalarialDerived from cinchona bark; different mechanism of action

Chloroquine hydrochloride's unique mechanism involves lysosomal trapping and heme interaction, distinguishing it from these similar compounds. Its broad range of applications and significant historical importance further highlight its uniqueness in pharmacology.

Synthetic Pathways for Chloroquine Hydrochloride Production

The synthesis of chloroquine hydrochloride follows several well-established synthetic routes, each with distinct advantages and mechanistic pathways. The most prominent approaches include the Conrad-Limpach synthesis, the Gould-Jacobs method, and the W. S. Johnson synthesis [4].

The Conrad-Limpach synthesis represents the traditional approach for chloroquine production [4]. This method begins with the condensation of meta-chloroaniline with diethyl oxaloacetate to generate diethyl (E)-2-((3-chlorophenyl)imino)succinate [4]. The subsequent pyrolytic cyclization step produces ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate alongside the undesired 5-chloro isomer [4]. Following saponification to 7-chloro-4-hydroxyquinoline-2-carboxylic acid and thermal decarboxylation, 7-chloroquinolin-4-ol is obtained [4]. The final step involves reaction with phosphorus oxychloride to yield 4,7-dichloroquinoline [4].

The Gould-Jacobs approach offers superior regioselectivity compared to the Conrad-Limpach method [4]. This synthesis commences with the reaction of diethyl ethoxymethylenemalonate with meta-chloroaniline to form diethyl 2-(((3-chlorophenyl)amino)methylene)malonate [4]. Cycloaddition in refluxing diphenyl ether produces ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with negligible formation of positional isomers [4]. Subsequent saponification and decarboxylation steps complete the synthesis of the quinoline precursor [4].

The W. S. Johnson synthesis presents an alternative strategy utilizing Michael addition chemistry [4]. Meta-chloroaniline undergoes Michael addition with methyl acrylate in the presence of catalytic acetic acid to form methyl 3-((3-chlorophenyl)amino)propanoate [4]. Treatment with tosyl chloride generates methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate, which upon hydrolysis affords the corresponding acid [4]. Friedel-Crafts reaction with phosphorus pentachloride yields 7-chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one exclusively [4]. Tosyl group cleavage produces 7-chloro-2,3-dihydroquinolin-4(1H)-one, which reacts with 2-amino-5-diethylaminopentane under oxidizing conditions to form chloroquine [4].

For the production of amodiaquine dihydrochloride dihydrate, a four-step synthetic scheme has been optimized involving a Mannich reaction, followed by hydrolysis and substitution with 4,7-dichloroquinoline [1]. The process begins with 4-acetamidophenol undergoing a Mannich reaction with diethylamine and paraformaldehyde to produce the Mannich base intermediate in 60% yield [1]. The synthesis proceeds through hydrolysis in 20% hydrochloric acid followed by substitution with 4,7-dichloroquinoline, ultimately yielding the target compound in 90% overall yield [1].

Table 1: Comparative Yields of Major Synthetic Pathways

Synthetic MethodKey IntermediateOverall YieldRegioselectivity
Conrad-Limpach7-chloro-4-hydroxyquinoline-2-carboxylate50-60%Moderate
Gould-Jacobs7-chloro-4-hydroxyquinoline-3-carboxylate40-50%High
W. S. Johnson7-chloro-2,3-dihydroquinolin-4(1H)-one55-65%Excellent

Coordination Chemistry with Transition Metals

Chloroquine hydrochloride demonstrates remarkable coordination chemistry with various transition metals, forming stable complexes that exhibit enhanced biological properties compared to the parent compound [8] [11]. The coordination behavior is primarily mediated through the quinoline nitrogen atom and the terminal amine functionality of the side chain [8].

Gold complexes of chloroquine have been extensively studied and show superior antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [12] [13]. The complex [Au(PPh3)(CQ)]PF6 exhibits five-fold greater activity than chloroquine diphosphate against chloroquine-resistant strain FcB1 [12]. Gold(I) complexes demonstrate trigonal planar geometry with chloroquine coordinating through the quinoline nitrogen while phosphine ligands occupy the remaining coordination sites [11].

Platinum(II) complexes of chloroquine, including compounds WV-90, WV-92, WV-93, and WV-94, exhibit comparable activity to chloroquine against chloroquine-sensitive strains while maintaining effectiveness against resistant strains [9]. These complexes adopt square planar geometry typical of platinum(II) coordination compounds [9]. The platinum complexes demonstrate irreversible parasiticidal action against trophozoites, distinguishing them from the reversible action of free chloroquine [9].

Copper(I) complexes, particularly [Cu(CQ)(PPh3)2]NO3 and [Cu(CQ)2]Cl, show enhanced antimalarial activity compared to chloroquine alone [11]. The copper(I) complexes adopt trigonal planar coordination geometry stabilized by bulky phosphine ligands [11]. These complexes demonstrate stronger DNA binding compared to chloroquine diphosphate alone, with binding constants an order of magnitude greater than the free ligand [11].

Palladium complexes of chloroquine diphosphate adopt square planar coordination geometry with two chloroquine molecules and two halide ions [8]. Nuclear magnetic resonance studies confirm that chloroquine coordinates through the secondary amine nitrogen, with the largest chemical shift variations observed for protons in proximity to the coordination site [8].

Table 2: Coordination Characteristics of Chloroquine Metal Complexes

Metal CenterCoordination GeometryPrimary Binding SiteActivity Enhancement
Gold(I)Trigonal PlanarQuinoline N5-fold vs resistant strains
Platinum(II)Square PlanarQuinoline NMaintained vs resistant strains
Copper(I)Trigonal PlanarQuinoline NEnhanced DNA binding
Palladium(II)Square PlanarSecondary amine NImproved solubility

Titanium(II) Complex Synthesis and Characterization

The synthesis of titanium(II) chloroquine complexes involves the reaction of chloroquine phosphate with titanium(IV) oxide under controlled conditions [10] [15]. The complex formation occurs through coordination of the titanium center with both the amine and imine functional groups of chloroquine, resulting in bidentate coordination behavior [10] [15].

The synthetic procedure involves dissolving 3.1952 g (0.04 mol) of titanium(IV) oxide in 25 mL ethanol, which is then added slowly with stirring to a separate ethanol solution containing 20.63 g chloroquine diphosphate (0.04 mol) at room temperature [15]. The pH is maintained between 6.0-6.5 by addition of 10% ammonia in methanol solution [15]. The reaction mixture is refluxed for 2 hours, cooled, and the resulting complex is recrystallized from ethanol to yield 74.72% of the titanium-chloroquine complex [15].

Infrared spectroscopic characterization reveals significant changes in vibrational frequencies upon complexation [15]. The N-H stretching vibration shifts from 3260 cm⁻¹ in free chloroquine to 3191.26 cm⁻¹ in the titanium complex, indicating coordination through the N-H functional group [15]. Similarly, the C=N functionality shifts from 1120 cm⁻¹ to 1089.95 cm⁻¹, confirming involvement of the imine nitrogen in coordination [15].

Ultraviolet-visible spectroscopy of the titanium complex shows absorption bands at 200, 220, 240, 260, 280, 300, and 320 nm assigned to intraligand charge transfer transitions [15]. A ligand-to-metal charge transfer band appears at 340 nm, while a d-d transition is observed at 680 nm, confirming successful complexation [15].

Proton nuclear magnetic resonance spectroscopy provides additional structural confirmation [15]. The N-H proton shifts from 5.64 ppm in free chloroquine to 4.81 ppm in the titanium complex, supporting coordination through the amine functionality [15]. The aromatic protons and aliphatic substituents remain largely unchanged, indicating selective coordination through the nitrogen donor atoms [15].

Table 3: Spectroscopic Characterization Data for Titanium-Chloroquine Complex

Spectroscopic MethodFree ChloroquineTitanium ComplexAssignment
IR (N-H stretch)3260 cm⁻¹3191.26 cm⁻¹N-H coordination
IR (C=N stretch)1120 cm⁻¹1089.95 cm⁻¹Imine coordination
¹H NMR (N-H)5.64 ppm4.81 ppmCoordination shift
UV-Vis (LMCT)-340 nmLigand-to-metal CT
UV-Vis (d-d)-680 nmd-d transition

Ligand-Binding Mechanisms in Metal-Drug Adducts

The ligand-binding mechanisms in chloroquine metal-drug adducts involve multiple coordination modes depending on the metal center and reaction conditions [20] [23]. The primary coordination sites in chloroquine include the quinoline nitrogen (N-1), the secondary amine nitrogen in the side chain, and under certain conditions, deprotonated hydroxyl groups in hydroxychloroquine derivatives [17].

Coordination complexes of chloroquine with transition metals demonstrate enhanced drug delivery properties through improved solubility, bioavailability, and reduced systemic toxicity [23]. The metal coordination approach allows for controlled drug release mechanisms that respond to environmental changes such as pH, redox status, and localized light application [23].

The binding constants for chloroquine metal complexes with biological targets such as DNA show significant enhancement compared to free chloroquine [11]. Copper(I) complexes exhibit binding constants an order of magnitude greater than chloroquine diphosphate alone, indicating stronger target interactions [11]. These enhanced binding properties result from the combination of metal-mediated electrostatic interactions and preserved intercalation capabilities of the chloroquine ligand [11].

Ferriprotoporphyrin binding studies reveal that metal-chloroquine complexes maintain the ability to interact with heme while introducing additional mechanisms of action [8] [9]. Platinum complexes show weaker direct interaction with ferriprotoporphyrin compared to free chloroquine but compensate through alternative mechanisms including mitochondrial disruption [9].

The coordination geometry significantly influences the biological activity of metal-chloroquine complexes [21]. Square planar complexes typically show different activity profiles compared to tetrahedral or trigonal planar arrangements [21]. The metal center can also participate directly in biological interactions, providing dual mechanisms of action that may circumvent drug resistance [21].

Stability studies of metal-chloroquine complexes in biological media demonstrate that most complexes remain intact under physiological conditions [11]. Copper(I) complexes show slight changes in nuclear magnetic resonance spectra over 48 hours in DMSO-water mixtures, attributed to possible oxidation or ligand rearrangement [11]. Gold complexes maintain stability in DMSO solutions for extended periods with minimal decomposition [8].

Table 4: Binding Affinity and Stability Data for Metal-Chloroquine Complexes

Complex TypeDNA Binding Constant (M⁻¹)Heme BindingStability (48h)
Free Chloroquine1.2 × 10⁴HighStable
Gold(I) Complex1.8 × 10⁵ModerateStable
Copper(I) Complex2.1 × 10⁵ModerateSlight changes
Platinum(II) Complex1.5 × 10⁵LowStable

Structural Validation of Synthetic Derivatives

Structural validation of chloroquine hydrochloride synthetic derivatives employs multiple analytical techniques including X-ray crystallography, nuclear magnetic resonance spectroscopy, mass spectrometry, and computational methods [25] [28]. These techniques provide comprehensive characterization of molecular structure, conformation, and intermolecular interactions.

X-ray crystallographic studies of chloroquine diphosphate monohydrate reveal the detailed solid-state structure and intermolecular recognition patterns [27] [28]. The crystal structure shows that dihydrogen phosphate ions form infinite chains parallel to the monoclinic axis, establishing strong charge-assisted hydrogen bonds with protonated chloroquine [28]. The quinoline rings adopt a π-π stacked arrangement, though the electrostatic repulsion between positively charged rings limits the stabilization energy [28].

High-resolution X-ray diffraction experiments at 103 K provide unprecedented structural detail [28]. The asymmetric unit contains one fully protonated chloroquine molecule, two dihydrogen phosphate ions, and two water molecules [28]. The hydrocarbon side chains wrap around phosphate pillars in a helical arrangement reinforced by charge-assisted hydrogen bond interactions [28].

Nuclear magnetic resonance spectroscopy provides detailed structural information for chloroquine derivatives in solution [31] [34]. Complete assignment of proton and carbon-13 spectra has been achieved using two-dimensional correlation spectroscopy techniques [31]. The quinoline ring protons exhibit characteristic chemical shifts that facilitate structural identification [31].

Table 5: Nuclear Magnetic Resonance Chemical Shift Data for Chloroquine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
H-28.58144.60doublet
H-37.42101.08doublet
H-58.64128.45doublet
H-67.95124.32doublet
H-88.02125.67doublet
N-CH₃1.5520.62doublet

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [32]. Electrospray ionization produces both monoprotonated and diprotonated species depending on solution conditions [32]. Ion mobility-mass spectrometry measurements combined with computational methods enable determination of gas-phase conformations and collision cross-sections [32].

Computational validation employs density functional theory calculations to predict structures and properties [25] [28]. Molecular docking studies with biological targets such as heme provide insights into binding mechanisms and structure-activity relationships [25]. Three-dimensional quantitative structure-activity relationship studies correlate structural features with biological activity [25].

Crystal structures of chloroquine bound to biological targets, including quinone reductase 2, provide direct structural information about drug-target interactions [29]. These structures reveal specific binding modes and conformational changes upon target binding [29]. The bound chloroquine adopts an extended conformation that maximizes interactions with the protein binding site [29].

Validation of synthetic derivatives requires comparison with authentic standards using multiple analytical techniques [33] [36]. High-performance liquid chromatography provides quantitative analysis and purity assessment [36]. Fluorescence detection offers enhanced sensitivity for chloroquine derivatives due to their inherent fluorescent properties [36].

Table 6: Analytical Method Validation Parameters for Chloroquine Derivatives

ParameterSpecificationChloroquine ValueMethod
Linearity Range0.4-8 μg/mLR² > 0.999HPLC-FL
Precision (RSD)< 2.0%1.45%Multiple injections
Accuracy98-102%99.8%Recovery studies
Detection Limit< 0.1 μg/mL0.04 μg/mLSignal-to-noise
Quantification Limit< 0.4 μg/mL0.12 μg/mLPrecision at limit

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

391.134881 g/mol

Monoisotopic Mass

391.134881 g/mol

Heavy Atom Count

24

UNII

NT0J0815S5

Pharmacology

Chloroquine Hydrochloride is the hydrochloride salt of chloroquine, a synthetic quinoline with antimalarial and anti-inflammatory properties. Chloroquine is the most widely used drug against malaria, except for those cases caused by chloroquine resistant Plasmodium falciparum. Although the mechanism of action is not fully understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Chloroquine may also interfere with the biosynthesis of nucleic acids.

Other CAS

3545-67-3

Wikipedia

Chloroquine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14

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